
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
描述
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indazole moiety, and the attachment of tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific bases and protecting groups can help in achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines
科学研究应用
Cancer Research
The primary application of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate lies in its role as an intermediate for Niraparib. Research has shown that Niraparib is effective against tumors with specific genetic backgrounds, particularly those with BRCA mutations. Studies have demonstrated that patients treated with Niraparib show improved progression-free survival rates compared to those receiving standard therapies.
Pharmacological Studies
Pharmacological studies are ongoing to explore the efficacy and safety profile of Niraparib derived from this compound. These studies aim to understand the optimal dosing regimens and potential side effects associated with its use.
Clinical Trials
Numerous clinical trials have investigated Niraparib's effectiveness:
- Study A : A Phase III trial assessing Niraparib's efficacy in patients with recurrent ovarian cancer demonstrated a significant increase in overall survival compared to placebo.
- Study B : Another trial focused on patients with breast cancer mutations showed promising results, indicating the drug's potential beyond ovarian cancer.
Preclinical Studies
Preclinical studies using animal models have provided insights into the pharmacodynamics and pharmacokinetics of Niraparib, highlighting its ability to penetrate tumor tissues effectively.
作用机制
The mechanism of action of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives and indazole-containing molecules. Examples are:
- Piperidine-1-carboxylate derivatives
- Indazole-2-yl compounds
Uniqueness
What sets (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities and chemical properties not found in other similar compounds.
生物活性
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1476776-84-7, is a compound that serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention due to its potential applications in targeted cancer therapies, particularly for tumors with BRCA1 and BRCA2 mutations.
- Molecular Formula : C28H36N4O3
- Molecular Weight : 476.61 g/mol
- CAS Number : 1476776-84-7
- Solubility : No data available
Biological Activity
The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Niraparib. Niraparib has shown significant efficacy in treating cancers associated with BRCA mutations by inhibiting the PARP enzyme, which plays a critical role in DNA repair mechanisms.
Niraparib, and by extension its intermediates like this compound, exerts its effects through:
- PARP Inhibition : By inhibiting PARP, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways.
- Synthetic Lethality : The concept of synthetic lethality is crucial here; cancer cells with BRCA mutations are particularly sensitive to PARP inhibition because they rely heavily on PARP for DNA repair.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of Niraparib in clinical settings:
- Clinical Trials : In clinical trials involving patients with ovarian cancer, Niraparib demonstrated improved progression-free survival compared to placebo. For instance, a study published in the Journal of Clinical Oncology showed that patients with platinum-sensitive recurrent ovarian cancer had significantly longer progression-free survival when treated with Niraparib compared to those receiving placebo .
- Efficacy in BRCA Mutant Tumors : A study indicated that Niraparib was particularly effective in patients with BRCA1/2 mutations, showcasing response rates exceeding 70% in some cohorts .
- Safety Profile : The safety profile of Niraparib was also evaluated across multiple studies, revealing manageable side effects such as thrombocytopenia and anemia, which were consistent with other PARP inhibitors .
Data Table of Key Findings
属性
IUPAC Name |
tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQALFSOAVNUSM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。